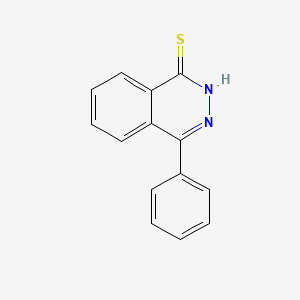

4-Phenyl-phthalazine-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

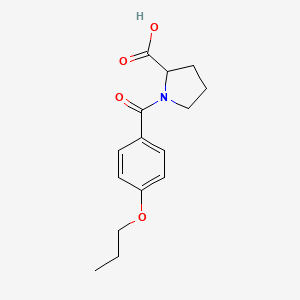

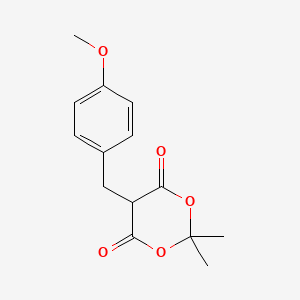

“4-Phenyl-phthalazine-1-thiol” is a chemical compound with the molecular formula C14H10N2S and a molecular weight of 238.31 . It is typically used for research purposes .

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes “4-Phenyl-phthalazine-1-thiol”, has been explored in various studies . One approach involves the reaction of phthalic anhydride, hydrazine hydrate, dimedone, and different aldehydes under solvent-free conditions . Another method involves the use of a novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-phthalazine-1-thiol” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-phthalazine-1-thiol” have been studied in the context of thiol-ene “click” reactions . These reactions, which can be both radical-mediated and base/nucleophile-initiated, are noted for their versatility and potential in polymer and materials synthesis .

Applications De Recherche Scientifique

Biological Activity and Potential Therapeutic Uses

- 4-Phenyl-phthalazine derivatives have been investigated for various biological activities. A study identified compounds with notable effects on the duration of thiopental-sodium narcosis in rats, indicating potential applications in anesthetic agents (Aksyonova-Seliuk et al., 2016).

- Some phthalazine derivatives have shown antimicrobial activity, highlighting their potential as antimicrobial agents (El-Hashash et al., 2012).

- Research on 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones revealed their potent inhibitory effects on PARP-1, an enzyme involved in DNA repair, suggesting applications in cancer treatment (Wang et al., 2014).

Chemical Synthesis and Material Applications

- Studies on the synthesis of phthalazine derivatives have been focused on developing compounds with high inhibitory activity toward specific enzymes, such as cAMP-specific phosphodiesterase (PDE4) (Van der Mey et al., 2001).

- Phthalazine derivatives have been used in the synthesis of novel NIR-emitting homoleptic facial Ir(III) complexes, indicating potential applications in organic light-emitting diodes (OLEDs) (Xue et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-phenyl-2H-phthalazine-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCRPTIUWPVUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350560 |

Source

|

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-phthalazine-1-thiol | |

CAS RN |

35392-60-0 |

Source

|

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)

![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)